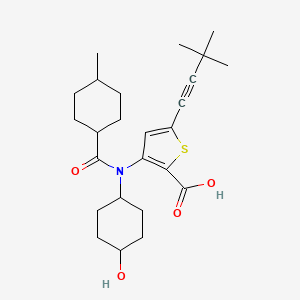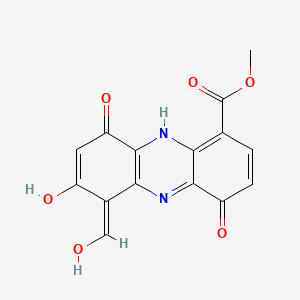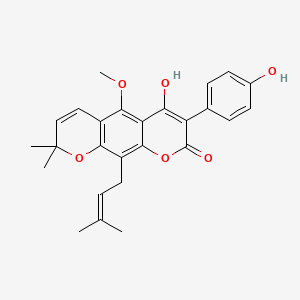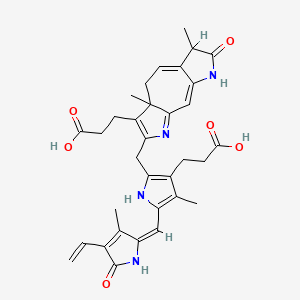
Lumirubin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lumirubin is a water-soluble photoproduct of bilirubin formed in vivo during phototherapy.
Aplicaciones Científicas De Investigación
1. Phototherapy in Neonatal Jaundice
Lumirubin, formed from bilirubin during phototherapy, plays a significant role in treating neonatal jaundice. Phototherapy converts bilirubin into more water-soluble isomers like lumirubin, which are then excreted from the body. Studies show that lumirubin is the primary bilirubin photoproduct found in the urine of infants undergoing phototherapy. This process is essential for reducing serum bilirubin levels in jaundiced newborns (Knox et al., 1985), (Costarino et al., 1985).
2. Lumirubin Formation in Adults
Research also indicates that lumirubin is formed during light therapy in adults. This suggests its potential application beyond neonatal care, possibly in adult conditions involving bilirubin metabolism (Grass et al., 2004).
3. Understanding Phototherapy Efficacy
The efficacy of phototherapy in different wavelengths for bilirubin degradation, leading to lumirubin formation, is a subject of ongoing research. This knowledge is crucial for optimizing phototherapy protocols and enhancing the treatment's effectiveness (Tiribelli, 2019).
4. Lumirubin and Human Serum Albumin Interaction
Understanding how lumirubin interacts with human serum albumin is significant for comprehending its role in the body. Studies show that this interaction is crucial for the photochemical reactions in phototherapy (McDonagh et al., 1989).
Propiedades
Número CAS |
83664-21-5 |
|---|---|
Nombre del producto |
Lumirubin |
Fórmula molecular |
C33H36N4O6 |
Peso molecular |
584.673 |
Nombre IUPAC |
1H-Cyclohepta(2,1-b:4,5-b')dipyrrole-6-propanoic acid, 7-((3-(2-carboxyethyl)-5-((4-ethenyl-1,5-dihydro-3-methyl-5-oxo-2H-pyrrol-2-ylidene)methyl)-4-methyl-1H-pyrrol-2-yl)methyl)-2,3,5,5a-tetrahydro-3,5a-dimethyl-2-oxo- |
InChI |
InChI=1S/C33H36N4O6/c1-6-19-16(2)24(36-32(19)43)13-23-17(3)20(7-9-29(38)39)25(34-23)14-27-22(8-10-30(40)41)33(5)12-11-21-18(4)31(42)37-26(21)15-28(33)35-27/h6,11,13,15,18,34H,1,7-10,12,14H2,2-5H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b24-13- |
Clave InChI |
BYVDUQYJIIPFIB-CFRMEGHHSA-N |
SMILES |
O=C(O)CCC1=C(CC2=C(CCC(O)=O)C(C)=C(/C=C(C(C)=C3C=C)\NC3=O)N2)N=C4C1(C)CC=C(C5C)C(NC5=O)=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lumirubin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol](/img/structure/B608608.png)
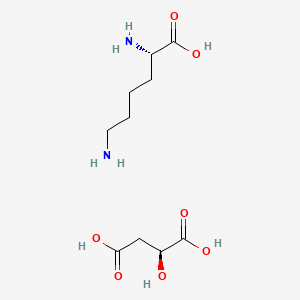
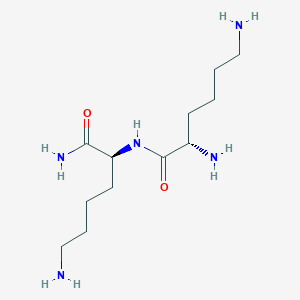
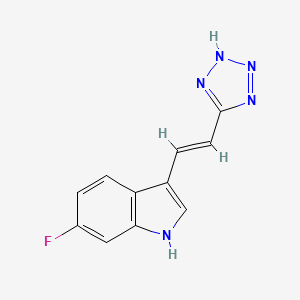
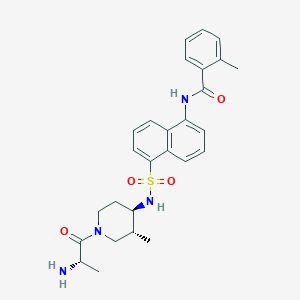
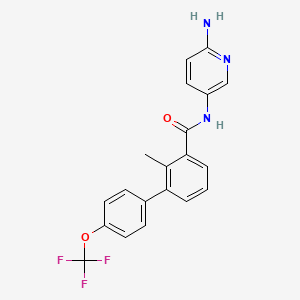
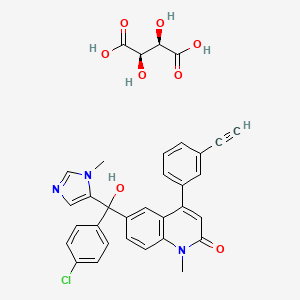
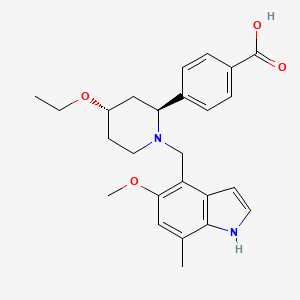
![11-Diazo-3-[11-diazo-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6,9-trioxo-1,3-dihydrobenzo[b]fluoren-3-yl]-1-[5-(dimethylamino)-4-hydroxy-6-methyloxan-2-yl]oxy-1-ethyl-5,10-dihydroxy-2-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-2,3-dihydrobenzo[b]fluorene-4,6,9-trione](/img/structure/B608624.png)
